molecular formula C11H9NO2 B13916277 1-(6-Hydroxy-3-isoquinolinyl)ethanone

1-(6-Hydroxy-3-isoquinolinyl)ethanone

Cat. No.: B13916277
M. Wt: 187.19 g/mol
InChI Key: JZIYXYARMCVIKM-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-3-isoquinolinyl)ethanone is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a hydroxy group at the 6-position and an ethanone group at the 1-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(6-Hydroxy-3-isoquinolinyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 6-hydroxyisoquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Hydroxy-3-isoquinolinyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives, including 1-(6-Hydroxy-3-isoquinolinyl)ethanone, have shown promise as therapeutic agents for the treatment of diseases such as malaria and cancer.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-3-isoquinolinyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(6-Hydroxy-3-isoquinolinyl)ethanone can be compared with other isoquinoline derivatives such as:

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(6-hydroxyisoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H9NO2/c1-7(13)11-5-9-4-10(14)3-2-8(9)6-12-11/h2-6,14H,1H3

InChI Key

JZIYXYARMCVIKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C=CC(=CC2=C1)O

Origin of Product

United States

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